molecular formula C16H26N2O B2718738 6-(Diethylamino)-2-phenylhexanamide CAS No. 924836-33-9

6-(Diethylamino)-2-phenylhexanamide

Cat. No.: B2718738
CAS No.: 924836-33-9
M. Wt: 262.397
InChI Key: YCRITHOZOPVWKM-UHFFFAOYSA-N
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Description

6-(Diethylamino)-2-phenylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to the hexanamide backbone, with a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-2-phenylhexanamide typically involves the reaction of 2-phenylhexanoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Diethylamino)-2-phenylhexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2-phenylhexanamide involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylhexanamide: Lacks the diethylamino group, resulting in different chemical and biological properties.

    6-(Dimethylamino)-2-phenylhexanamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    6-(Diethylamino)-2-methylhexanamide: Contains a methyl group at the second position instead of a phenyl group.

Uniqueness

6-(Diethylamino)-2-phenylhexanamide is unique due to the presence of both the diethylamino and phenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(Diethylamino)-2-phenylhexanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylamino group and a phenyl group attached to a hexanamide backbone. This structure contributes to its distinctive chemical reactivity and biological interactions. The compound has the following molecular formula:

  • Molecular Formula : C_{15}H_{24}N_2O
  • Molecular Weight : 248.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The diethylamino group enhances its lipophilicity, facilitating cell membrane penetration. Upon entering cells, the compound may exert effects through several mechanisms:

  • Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, showcasing its potential therapeutic applications.

Pharmacological Effects

  • CNS Activity : Research indicates that this compound exhibits central nervous system (CNS) activity, potentially functioning as an antidepressant or anxiolytic agent.
  • Antinociceptive Properties : Studies have demonstrated that the compound can reduce pain perception in animal models, suggesting analgesic properties.
  • Anti-inflammatory Effects : In vitro studies have shown that it may inhibit inflammatory cytokine production, indicating potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Study on CNS Effects :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Findings : The compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity.
  • Antinociceptive Study :
    • Objective : To assess pain relief in a pain model induced by formalin.
    • Findings : Administration of this compound resulted in a marked decrease in pain scores compared to control groups.
  • Anti-inflammatory Research :
    • Objective : To investigate the effects on cytokine release from activated macrophages.
    • Findings : The compound decreased levels of TNF-alpha and IL-6, suggesting an anti-inflammatory mechanism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundDiethylamino + Phenyl groupCNS activity, analgesic, anti-inflammatory
N,N-Diethyl-m-toluamideDiethylamino + Methyl groupMild analgesic
DiphenhydramineEthanolamine + Phenyl groupAntihistaminic, sedative

Properties

IUPAC Name

6-(diethylamino)-2-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)13-9-8-12-15(16(17)19)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRITHOZOPVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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